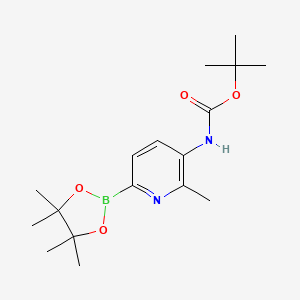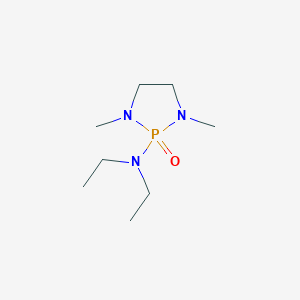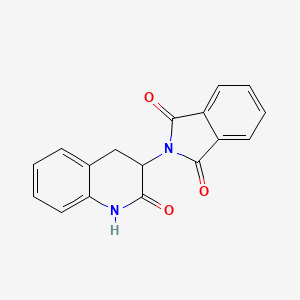![molecular formula C16H8N6 B13349920 4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile is an organic compound characterized by the presence of amino groups and nitrile groups attached to a biphenyl structure
Vorbereitungsmethoden
The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile typically involves multi-step reactions starting from biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The nitrile groups are then introduced through a reaction with cyanogen bromide under controlled conditions. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the nitrile groups, converting them to primary amines under hydrogenation conditions.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or secondary amines. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and acyl chlorides
Wissenschaftliche Forschungsanwendungen
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and dyes
Wirkmechanismus
The mechanism by which 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the nitrile groups can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile include:
4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid: This compound has carboxylic acid groups instead of nitrile groups, which affects its reactivity and applications.
4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol:
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: This compound has methyl groups that influence its steric and electronic properties
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarbonitrile stands out due to its unique combination of amino and nitrile groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C16H8N6 |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
2-amino-5-(4-amino-3,5-dicyanophenyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H8N6/c17-5-11-1-9(2-12(6-18)15(11)21)10-3-13(7-19)16(22)14(4-10)8-20/h1-4H,21-22H2 |
InChI-Schlüssel |
FUNCXAXFLIMAGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)N)C#N)C2=CC(=C(C(=C2)C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)


![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)









